Sub-stance p

Description

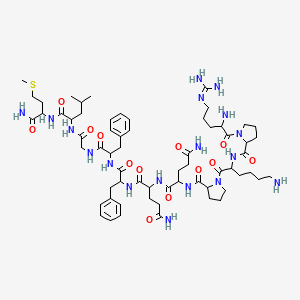

Substance P is an 11-amino acid neuropeptide belonging to the tachykinin family, primarily acting through the neurokinin-1 receptor (NK1R) . It plays critical roles in:

- Pain Transmission: Mediates nociceptive signaling in the central and peripheral nervous systems .

- Inflammation: Elevated in synovial fluid of rheumatoid arthritis patients and correlates with pain severity .

- Bone Healing: Essential for callus formation and fracture repair via chondrocyte-mediated pathways .

- Gastrointestinal Function: Modulates gastric motility and mucosal integrity; dysregulated in functional dyspepsia (FD) .

- Stress and Emotional Regulation: Implicated in anxiety, depression, and ethanol dependence through interactions with hypothalamic orexin and endocannabinoid systems .

Properties

IUPAC Name |

2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNPLDHMAVUMIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98N18O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1347.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sub-stance p can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process is similar to SPPS but optimized for higher yields and purity. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Chemical Stability and Degradation Kinetics

SP exhibits context-dependent stability:

-

Plasma Stability : Remains intact for hours due to slow enzymatic degradation .

-

Tissue Half-Life : Ranges from seconds to minutes, dictated by extracellular peptidases, cellular internalization, and receptor binding kinetics .

Table 1: Stability Parameters of Substance P

| Environment | Half-Life | Key Influencing Factors |

|---|---|---|

| Blood Plasma | 2–4 hours | Low peptidase activity |

| Peripheral Tissues | <30 minutes | NK1R binding, enzymatic cleavage |

| Synthetic Solutions | Days | pH, temperature, preservatives |

Degradation involves endopeptidases (e.g., neprilysin) cleaving SP at Gln6-Phe7 and Phe7-Phe8 residues, while dipeptidyl peptidase IV truncates the N-terminal .

Receptor Binding and Antagonism

SP activates neurokinin-1 receptors (NK1R) via a multi-step mechanism:

-

Ligand-Receptor Binding : SP binds extracellular loops of NK1R, inducing conformational changes .

-

Signal Transduction : G-protein coupling triggers phospholipase C activation, generating IP3 and diacylglycerol .

-

Receptor Trafficking :

Table 2: Pharmacological Modulation of NK1R

| Compound | Type | IC50 (nM) | Selectivity Profile |

|---|---|---|---|

| CP-96,345 | Nonpeptide | 1.2 | NK1 > NK2, NK3 by 10^4-fold |

| Substance P | Endogenous | 0.8 | Binds NK1 exclusively |

Competitive antagonists like CP-96,345 occupy the SP binding pocket without inducing receptor internalization .

Redox Interactions and Stability

SP contains oxidation-prone methionine (Met11) and cysteine residues:

-

Methionine Sulfoxidation : Reduces receptor affinity by 60% .

-

Disulfide Bridge Formation : Cys3-Cys6 stabilizes α-helical structure; reduction abolishes bioactivity .

Analytical Detection Methods

-

Mass Spectrometry : Quantifies SP via m/z 1347.6 ([M+H]+) with enzymatic digestion validation .

-

Radioligand Assays : [³H]-SP binding to NK1R membranes (Kd = 0.5 nM) .

This mechanistic profile positions SP as a critical mediator in nociception, neurogenic inflammation, and immune cell trafficking, with therapeutic targeting requiring precise modulation of its chemical reactivity .

Scientific Research Applications

Sub-stance p has numerous scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cell signaling, particularly in pain perception and inflammation.

Medicine: Explored as a potential therapeutic target for pain management, inflammatory diseases, and certain cancers.

Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis .

Mechanism of Action

Sub-stance p exerts its effects by binding to the neurokinin 1 receptor (NK1R), a G protein-coupled receptor. Upon binding, this compound activates intracellular signaling pathways, leading to the release of pro-inflammatory cytokines and modulation of pain signals. This interaction plays a crucial role in nociception, inflammation, and immune responses .

Comparison with Similar Compounds

Corticotropin-Releasing Factor (CRF)

Contrast: While both modulate stress, Substance P directly influences nociception and peripheral inflammation, whereas CRF primarily regulates systemic stress responses via glucocorticoid release .

Vasoactive Intestinal Peptide (VIP)

Contrast : Substance P exacerbates inflammation and pain, while VIP often counteracts these effects, highlighting opposing roles in gastrointestinal homeostasis .

Orexin-A

Synergy: Orexin-A and Substance P co-activate endocannabinoid retrograde signaling in the ventrolateral periaqueductal gray (vlPAG) to suppress pain during stress .

Neuropeptide S (NPS)

Interaction : NPS triggers a sequential pathway involving Substance P to mediate stress-induced analgesia, illustrating cross-neuropeptide regulatory mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.